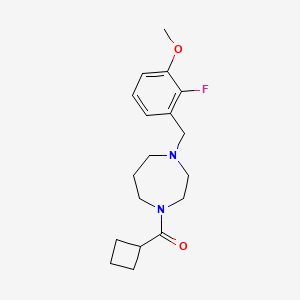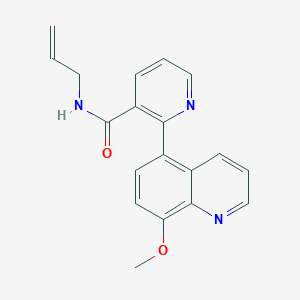![molecular formula C17H21N3O B3817066 6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine](/img/structure/B3817066.png)
6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine
Vue d'ensemble
Description
The compound “6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Attached to this ring is a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is attached to a phenyl ring, which is a six-membered ring containing six carbon atoms . The molecule also contains an amine group (-NH2), which is attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of “6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine” would be quite complex due to the presence of multiple rings and functional groups . The presence of the nitrogen atoms in the pyridine and morpholine rings would likely result in these rings being planar . The phenyl ring would also be planar due to the presence of conjugated pi bonds . The amine group would likely be in a pyramidal configuration .Chemical Reactions Analysis
The compound “6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine” would likely undergo a variety of chemical reactions due to the presence of multiple reactive sites . For instance, the amine group could undergo reactions such as acylation or alkylation . The pyridine ring could undergo electrophilic aromatic substitution reactions . The morpholine ring could undergo reactions at the oxygen or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine” would depend on the specific arrangement of atoms and the presence of functional groups . For instance, the presence of the amine group could result in the molecule being a base . The presence of the morpholine ring could result in the molecule being soluble in polar solvents .Orientations Futures
The compound “6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine” could potentially be used in a variety of applications, particularly in the field of medicinal chemistry . Future research could focus on exploring its biological activity, optimizing its synthesis, and investigating its safety profile .
Propriétés
IUPAC Name |
6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-5-6-16(17(18)19-13)15-4-2-3-14(11-15)12-20-7-9-21-10-8-20/h2-6,11H,7-10,12H2,1H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVBCYPFJDJDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CC=CC(=C2)CN3CCOCC3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S*,4S*)-1-[(6-methylpyridin-2-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3816986.png)
![1-benzyl-4-{3-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3817008.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-7-methyl-1-benzofuran-2-carboxamide](/img/structure/B3817013.png)
![{1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B3817028.png)
![3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B3817043.png)
![3-({[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B3817061.png)
![1-ethyl-5-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-1H-pyrazole-4-carboxamide](/img/structure/B3817064.png)
![ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3817068.png)
![5-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3817074.png)
![8-(1,2,3,4-tetrahydroquinolin-8-ylcarbonyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3817075.png)
![N-(4-{[(3S*,4S*)-3-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3817080.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B3817084.png)